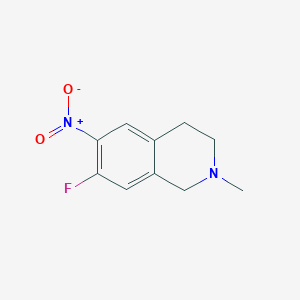

7-Fluoro-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C10H11FN2O2 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

7-fluoro-2-methyl-6-nitro-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C10H11FN2O2/c1-12-3-2-7-5-10(13(14)15)9(11)4-8(7)6-12/h4-5H,2-3,6H2,1H3 |

InChI Key |

IRGHVFINOZDGJL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

Cyclization: The final step involves cyclization to form the tetrahydroisoquinoline ring system, which can be achieved using various cyclization agents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for nitration and fluorination steps to ensure consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted tetrahydroisoquinolines.

Scientific Research Applications

7-Fluoro-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Key Tetrahydroisoquinoline Derivatives

| Compound Name | Substituents (Position) | CAS Number | Molecular Formula | Key Applications |

|---|---|---|---|---|

| 7-Fluoro-2-methyl-6-nitro-THIQ* | 7-F, 6-NO₂, 2-CH₃ | 912878-83-2 | C₉H₉FN₂O₂ | Pharmaceutical intermediate |

| 7-Bromo-6-fluoro-2-methyl-THIQ | 7-Br, 6-F, 2-CH₃ | 1270045-85-6 | C₁₀H₁₀BrFN | Synthetic intermediate |

| CKD712 (6,7-dihydroxy-THIQ derivative) | 6-OH, 7-OH, 1-(α-naphthylmethyl) | N/A | C₂₁H₂₁NO₂ | Wound healing (VEGF induction) |

| MPTP (Neurotoxic analog) | 4-phenyl-1,2,5,6-tetrahydropyridine | 23007-85-4 | C₁₂H₁₅N | Neurotoxin (parkinsonism) |

| 6,7-Dimethoxy-1-methyl-THIQ derivatives | 6-OCH₃, 7-OCH₃, 1-CH₃ | Varies (e.g., 6d) | C₁₃H₁₇NO₂ | Antitumor, enzyme inhibition |

*THIQ: Tetrahydroisoquinoline

Key Observations:

- Fluorination vs.

- Nitro vs. Hydroxy Groups : The nitro group in the target compound contrasts with the hydroxy groups in CKD712. While nitro groups are electron-withdrawing (affecting electrophilic substitution), hydroxy groups enable hydrogen bonding, critical for CKD712’s biological activity in VEGF production .

Biological Activity

7-Fluoro-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline is a compound of interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C9H9FN2O3

- Molecular Weight : 210.16 g/mol

- CAS Number : 1146289-84-0

- Structure : The compound features a tetrahydroisoquinoline core with a fluorine atom and a nitro group at specific positions, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reagents : Starting materials include N-trifluoroacetyl derivatives and methanol.

- Conditions : The reaction is conducted under reflux in an inert atmosphere with hydrochloric acid as a catalyst.

- Yield : Typical yields can reach approximately 450 mg from initial quantities of the starting materials.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 | 8.3 | Induction of apoptosis and cell cycle arrest |

| HCT116 | 1.3 | Inhibition of specific kinases involved in growth |

The compound has been identified as a selective inhibitor of several kinases, which are critical for cancer cell proliferation and survival .

Neuroprotective Effects

Research has indicated that this compound may also possess neuroprotective effects. It has been shown to modulate potassium channels, which are important in neuronal excitability:

- Mechanism : The compound acts as a potassium channel opener, similar to known neuroprotective agents like flupirtine and retigabine.

- Effects : In animal models, it demonstrated reduced neuronal damage in ischemic conditions .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies:

| Parameter | Observations |

|---|---|

| Acute Toxicity | Low toxicity observed in rodent models |

| Chronic Exposure | No significant adverse effects noted |

| Immunogenic Potential | Minimal; no significant autoimmune responses reported |

Case Studies

-

Case Study on Cancer Treatment :

A study involving xenograft models showed that administration of the compound resulted in a significant reduction in tumor size (96.9% tumor growth inhibition) when dosed at 10 mg/kg daily . -

Neuroprotection in Stroke Models :

In a stroke model using rats, treatment with the compound prior to ischemic injury resulted in improved neurological scores and reduced infarct size compared to controls .

Q & A

Basic: What synthetic routes are commonly employed to prepare 7-fluoro-2-methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

The synthesis typically involves sequential functionalization of the tetrahydroisoquinoline core. Key steps include:

- Fluorination : Fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are used under inert atmospheres to minimize side reactions. For example, fluorination at the 7th position can be achieved via electrophilic substitution .

- Nitration : Nitro groups are introduced using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate at controlled temperatures (0–5°C) to prevent over-nitration. The 6th position is activated for electrophilic attack due to the electron-donating methyl group at position 2 .

- Cyclization and Purification : Intermediate products are purified via silica gel chromatography, and cyclization is optimized using polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .

Basic: How is the molecular structure of this compound confirmed?

Methodological Answer:

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Chemical shifts for the fluorine atom (δ ~ −180 ppm in ¹⁹F NMR) and nitro group (deshielded aromatic protons near δ 8.0–8.5 ppm) are critical. The methyl group at position 2 appears as a singlet (δ ~2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements confirm the molecular formula (e.g., C₁₀H₁₀FN₃O₂) with an error margin <2 ppm .

- X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly for the tetrahydroisoquinoline ring conformation .

Advanced: How do substituent positions (fluoro at 7, methyl at 2, nitro at 6) influence the compound’s electronic properties and pharmacological activity?

Methodological Answer:

Substituent effects are analyzed through computational and experimental approaches:

- Electron-Withdrawing Effects : The nitro group at position 6 reduces electron density in the aromatic ring, enhancing electrophilicity and interaction with biological targets (e.g., enzyme active sites). This is quantified via Hammett σ constants (σₚ ~ 0.78 for NO₂) .

- Fluorine’s Role : The 7-fluoro substituent increases metabolic stability and modulates lipophilicity (logP), measured via shake-flask or HPLC methods. Fluorine’s electronegativity also polarizes adjacent bonds, affecting binding affinity in receptor assays .

- Methyl Group Impact : The 2-methyl group introduces steric hindrance, reducing rotational freedom and stabilizing specific conformations. Molecular dynamics simulations (e.g., using AMBER or GROMACS) model these effects .

Advanced: What strategies optimize reaction yields during nitro group introduction?

Methodological Answer:

Yield optimization involves:

- Temperature Control : Nitration at 0–5°C minimizes byproduct formation (e.g., dinitro derivatives). Reaction progress is monitored via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

- Catalyst Screening : Lewis acids like FeCl₃ or ZnCl₂ (5–10 mol%) enhance regioselectivity at position 5. Catalyst performance is assessed via GC-MS or LC-MS .

- Solvent Optimization : Nitration in acetic anhydride improves solubility of intermediates, while post-reaction quenching with ice-water prevents decomposition .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

Purification challenges arise from:

- Polar Byproducts : Unreacted starting materials and nitro derivatives are separated using gradient elution in flash chromatography (e.g., 5–30% ethyl acetate in hexane) .

- Hydroscopicity : The compound’s hygroscopic nature necessitates anhydrous conditions during isolation. Lyophilization or storage over P₂O₅ is recommended .

- Detection Limits : UV-Vis spectroscopy (λmax ~270 nm) or fluorescence detection (ex/em: 280/320 nm) improves sensitivity in HPLC analysis .

Advanced: How is the compound’s potential as a neurotransmitter modulator evaluated?

Methodological Answer:

Neuropharmacological evaluation includes:

- Receptor Binding Assays : Competitive binding studies (e.g., with ³H-labeled serotonin or dopamine) quantify IC₅₀ values. Selectivity is tested against related receptors (e.g., α₁-adrenergic) .

- In Vivo Models : Behavioral assays (e.g., forced swim test for antidepressant activity) in rodents assess functional effects. Dosing regimens (1–10 mg/kg, i.p.) are optimized via pharmacokinetic studies (t½, Cmax) .

- Computational Docking : Molecular docking (AutoDock Vina) predicts interactions with binding pockets (e.g., serotonin transporter SERT), validated via site-directed mutagenesis .

Advanced: How do reaction conditions affect stereochemical outcomes during synthesis?

Methodological Answer:

Stereochemical control is achieved through:

- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes (e.g., (R)- or (S)-BINAP) yields enantiomerically pure products. Enantiomeric excess (ee) is measured via chiral HPLC (e.g., Chiralpak AD-H column) .

- Solvent Polarity : Polar solvents (e.g., MeOH) favor equatorial conformations of the tetrahydroisoquinoline ring, monitored via NOESY NMR .

- Temperature-Dependent Isomerization : Heating (80–100°C) in toluene equilibrates diastereomers, with ratios quantified by ¹H NMR integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.